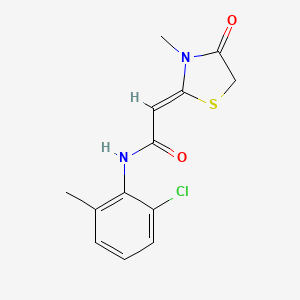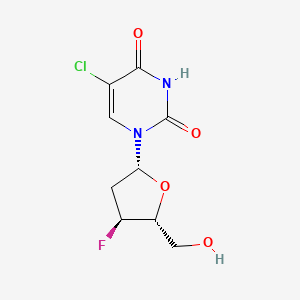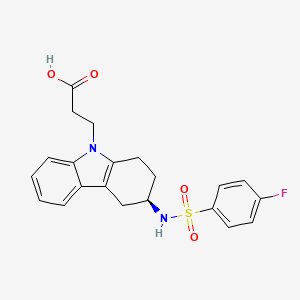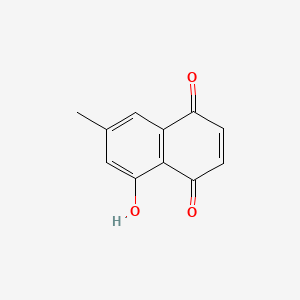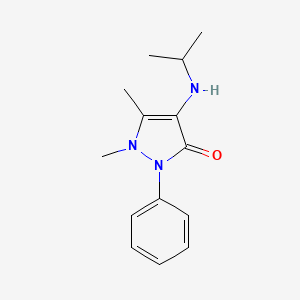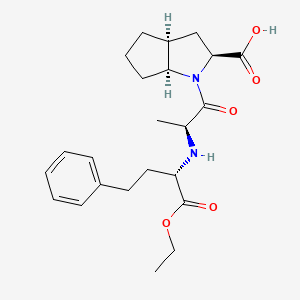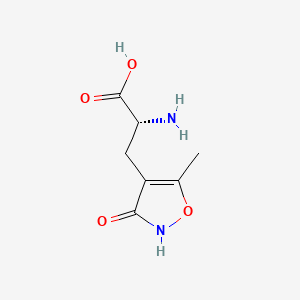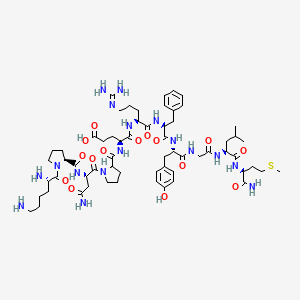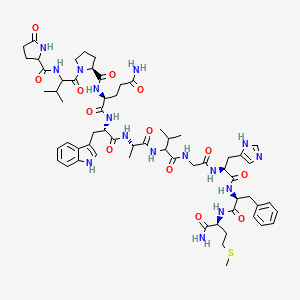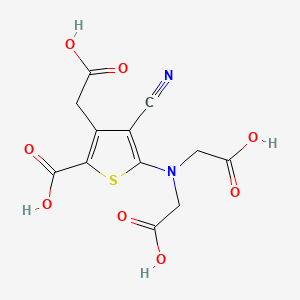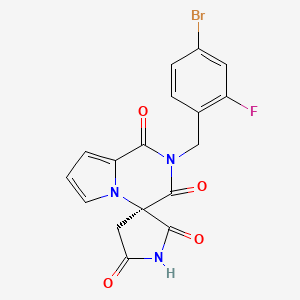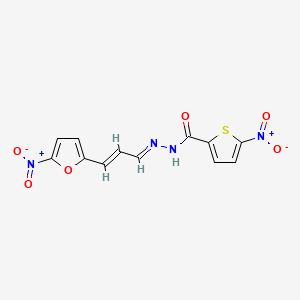
Nifurzide
Overview
Description
Nifurzide is a synthetic nitrofuran derivative primarily used as an antimicrobial agent. It is particularly notable for its role in the treatment of gastrointestinal infections, especially acute diarrheal diseases caused by bacterial pathogens . This compound is effective against a range of Gram-negative bacteria, including Escherichia coli .
Preparation Methods
The synthesis of Nifurzide involves several key steps:
Esterification: The process begins with the esterification of 5-nitrothiophene-2-carboxylic acid with ethanol to form the ester.
Hydrazide Formation: The ester is then treated with hydrazine to form the corresponding hydrazide.
Hydrazone Formation: Finally, this compound is synthesized by forming a hydrazone between the hydrazide and 5-nitrofuran-2-acrylaldehyde.
These steps are carried out under specific reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Nifurzide undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The nitro group can also participate in substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester and hydrazone bonds in this compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nifurzide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving nitrofuran derivatives and their reactivity.
Biology: This compound is studied for its antimicrobial properties and its interaction with bacterial cells.
Industry: This compound is used in the pharmaceutical industry for the production of antimicrobial agents.
Mechanism of Action
Nifurzide exerts its effects by interfering with bacterial protein synthesis. It targets bacterial ribosomes and inhibits the translation process, leading to the death of the bacterial cells . The nitrofuran moiety in this compound is believed to be responsible for its antimicrobial activity.
Comparison with Similar Compounds
Nifurzide is similar to other nitrofuran derivatives such as Nifuroxazide and Nitrofurantoin. it is unique in its specific application for gastrointestinal infections and its effectiveness against a broad spectrum of Gram-negative bacteria . Other similar compounds include:
Nifuroxazide: Used for treating colitis and diarrhea.
Nitrofurantoin: Primarily used for urinary tract infections.
This compound stands out due to its specific targeting of gastrointestinal pathogens and its unique chemical structure.
Properties
IUPAC Name |
5-nitro-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S/c17-12(9-4-6-11(23-9)16(20)21)14-13-7-1-2-8-3-5-10(22-8)15(18)19/h1-7H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUMOVRJNBNOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=NNC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865982 | |
| Record name | 2-Thiophenecarboxylic acid, 5-nitro-, 2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39978-42-2 | |
| Record name | Nifurzide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39978-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 5-nitro-, 2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


